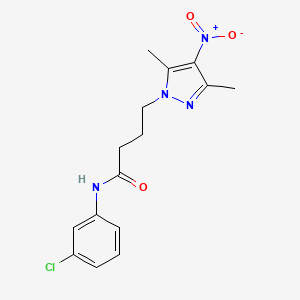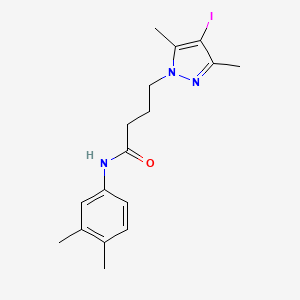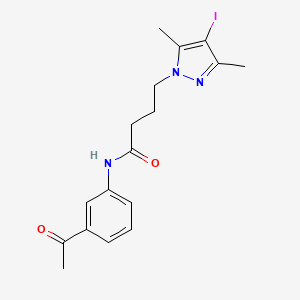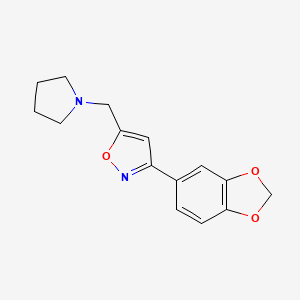![molecular formula C15H16N2O4 B4331084 4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine](/img/structure/B4331084.png)
4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine
Descripción general
Descripción
4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine, also known as compound X, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of 4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine X is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been found to bind to and modulate the activity of several neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects, depending on the target and the concentration used. It has been found to induce cell death in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have potential as a treatment for epilepsy, due to its ability to modulate the activity of certain neurotransmitter receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine X in lab experiments is its high potency and specificity for certain targets. This makes it a valuable tool for studying the mechanisms of action of specific proteins and enzymes. However, its high potency can also make it difficult to use in certain assays, as it may interfere with other 4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholines or proteins in the system. In addition, its synthesis can be challenging, and it may not be readily available in large quantities for certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine X. One area of interest is its potential as a treatment for cancer, Alzheimer's disease, and epilepsy. Further studies are needed to determine the optimal dosing and delivery methods for these applications. Another area of interest is its potential as a tool for studying the mechanisms of action of specific proteins and enzymes. As more is learned about the 4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine's activity and targets, it may be possible to develop more specific and effective treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to have promising activity against several disease targets, including cancer, Alzheimer's disease, and epilepsy. In addition, it has shown potential as a tool for studying the mechanisms of action of various proteins and enzymes.
Propiedades
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-14-15(20-10-19-14)7-11(1)13-8-12(21-16-13)9-17-3-5-18-6-4-17/h1-2,7-8H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYNTHHHMRJQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]methyl}morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)
![[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B4331019.png)
![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)
![1-(1-adamantyl)-4-{[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B4331027.png)



![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)

![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4331092.png)
![1-ethyl-4-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}piperazine](/img/structure/B4331100.png)
![N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B4331111.png)
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331114.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)